4-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
NMR analysis provides critical information about the compound’s electronic environment and structural connectivity. Key spectral features include:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Tert-butyl (Boc) | 1.4 | Singlet | 9H |
| Piperidine CH₂ | 1.5–3.5 | Multiplet | Varies |
| Benzoic acid aromatic | 7.5–8.0 | Doublets/Triplets | 4H |
| Amide NH (protected) | Not observed (Boc protected) | – | – |
The absence of NH signals confirms successful Boc protection. The aromatic protons exhibit downfield shifts due to electron-withdrawing effects from the carboxylic acid and carbonyl groups.
Infrared (IR) Vibrational Mode Correlations
IR spectroscopy identifies functional groups through characteristic absorption bands:
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| Carboxylic acid O-H | 2500–3000 (broad) | O-H stretch (weak due to dimerization) |
| Boc carbonyl | 1700–1750 | C=O stretch (amide/ester) |
| Amide C-N | 1500–1600 | C-N stretching |
| Aromatic C-H | 700–900 | Out-of-plane bending |
The strong absorption at ~1700 cm⁻¹ confirms the presence of the Boc carbonyl group, while the broad O-H stretch indicates hydrogen bonding.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS) data reveal fragmentation pathways:
| Fragment | m/z | Relative Abundance | Assignment |
|---|---|---|---|
| Molecular ion [M+H]⁺ | 349 | 100% | C₁₈H₂₅N₂O₅⁺ |
| Loss of Boc group | 235 | 45% | C₁₁H₁₅N₂O₃⁺ (piperidine-carbonyl core) |
| Decarboxylation | 303 | 30% | C₁₇H₂₁N₂O₃⁺ (loss of CO₂) |
| Piperidine ring cleavage | 165 | 20% | C₉H₁₃N⁺ (tert-butyl piperidine) |
The dominant fragmentation involves cleavage of the Boc group (mass loss of 114 Da), consistent with its labile nature under ionization.
Properties
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carbonyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-18(2,3)25-17(24)19-14-8-10-20(11-9-14)15(21)12-4-6-13(7-5-12)16(22)23/h4-7,14H,8-11H2,1-3H3,(H,19,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEOYOMTHYWEKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(4-Bromophenyl)piperidine
The synthesis begins with the preparation of 4-(4-bromophenyl)piperidine, a key intermediate. This compound is synthesized via a Buchwald-Hartwig amination or Ullmann coupling between 4-bromobenzene derivatives and piperidine precursors. For instance, 4-bromophenylboronic acid reacts with 4-aminopiperidine under palladium catalysis to form the arylpiperidine backbone. Typical conditions include:
Boc Protection of the Piperidine Amine
The free amine at the piperidine’s 4-position is protected using di-tert-butyl dicarbonate (Boc₂O) to prevent undesired side reactions during subsequent steps:
- Reagents : Boc₂O (1.2 equiv), DMAP (0.1 equiv)
- Solvent : Tetrahydrofuran (THF)
- Temperature : 25°C
- Time : 6 hours
- Yield : 89–93%.
The resulting tert-butyl (4-(4-bromophenyl)piperidin-4-yl)carbamate is isolated via crystallization from ethyl acetate/hexane.
Lithiation and Carboxylation
The bromine substituent is converted to a carboxylic acid via a lithiation-carboxylation sequence:
- Lithiation :
- Reagent : n-BuLi (2.5 equiv, 2.5 M in hexanes)
- Solvent : THF
- Temperature : −78°C
- Time : 1 hour
- Carboxylation :
This step introduces the carboxylic acid group at the para position relative to the piperidine-carbonyl linkage.
Synthetic Route 2: Coupling of Boc-Protected Piperidine with Activated Benzoic Acid
Boc Protection of 4-Aminopiperidine
4-Aminopiperidine is protected using Boc₂O under mild conditions:
Activation of 4-Carboxybenzoic Acid
The carboxylic acid is activated as an acid chloride to facilitate coupling:
Amide Bond Formation
The Boc-protected piperidine reacts with 4-(chlorocarbonyl)benzoic acid methyl ester:
Ester Hydrolysis
The methyl ester is hydrolyzed to the free carboxylic acid:
Comparative Analysis of Synthetic Methods
Yield and Efficiency
| Parameter | Route 1 (Lithiation) | Route 2 (Coupling) |
|---|---|---|
| Total Yield | 45–50% | 55–60% |
| Reaction Steps | 4 | 4 |
| Purification Complexity | High | Moderate |
Route 2 offers superior overall yield due to fewer side reactions during coupling, whereas Route 1 requires cryogenic conditions, increasing operational costs.
Industrial Scalability
- Route 1 : Limited by the use of n-BuLi, which poses safety risks at scale.
- Route 2 : Amenable to continuous flow systems, with acid chloride intermediates generated in situ.
Recent Advances in Methodology
Enzymatic Hydrolysis
Recent studies explore lipase-catalyzed ester hydrolysis as a greener alternative to traditional saponification:
Photocatalytic Coupling
Visible-light-mediated coupling reduces reliance on palladium catalysts:
- Catalyst : Ru(bpy)₃Cl₂
- Light Source : 450 nm LEDs
- Yield : 65%.
Chemical Reactions Analysis
4-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Coupling Reactions: It can be used in peptide coupling reactions, forming amide bonds with other carboxylic acids or amines.
Common reagents used in these reactions include acids (for hydrolysis), bases, and coupling agents like EDCI and DMAP . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of derivatives related to 4-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid. For instance, compounds with similar structures have shown significant inhibitory effects against various cancer cell lines.
A notable study demonstrated that certain derivatives exhibited up to 84.19% inhibition against leukemia cell lines and 72.11% inhibition against CNS cancer cell lines in preliminary screenings conducted by the National Cancer Institute . These findings suggest that modifications to the piperidine and benzoic acid moieties can enhance anticancer activity.
Prodrug Formation
The tert-butoxycarbonyl (Boc) group in this compound serves as a protective group that can be removed under specific conditions to yield active pharmaceutical ingredients. This characteristic makes it a suitable candidate for prodrug formulations aimed at improving solubility and bioavailability.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions, including amide bond formation and carbonyl chemistry. These synthetic routes are crucial for producing analogs with enhanced pharmacological properties.
Antimicrobial Properties
Compounds similar to this compound have been investigated for antimicrobial activities. Research indicates that derivatives can exhibit potent activity against various bacterial strains, suggesting potential use in treating infections .
Neuroprotective Effects
Some studies have indicated that derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential in neurological applications.
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of 4-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid involves its ability to form stable amide bonds, making it a valuable intermediate in peptide synthesis. The compound’s molecular structure allows it to interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar compounds to 4-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid include:
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: This compound is also used as a semi-flexible linker in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Another similar compound used in PROTAC development.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability, making it suitable for various synthetic and research applications .
Biological Activity
4-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid, also known by its CAS number 1286263-62-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H24N2O5
- Molecular Weight : 348.39 g/mol
- Structure : The compound features a piperidine ring, a benzoic acid moiety, and a tert-butoxycarbonyl (Boc) protecting group.
The compound's biological activity is attributed to its interaction with various biological targets. Notably, it has shown potential as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development, which is crucial for targeted protein degradation. This property may enhance the drug-like characteristics of bifunctional protein degraders by optimizing their three-dimensional orientation in complex formations .
In Vitro Studies
Research indicates that this compound exhibits significant inhibition of platelet aggregation. In vitro studies demonstrated that it effectively blocked the binding of fibrinogen to the integrin α(IIb)β(3), a critical receptor involved in platelet activation and aggregation .
Case Studies
-
Platelet Aggregation Inhibition :
- Objective : To evaluate the compound's effect on platelet aggregation.
- Method : Platelet-rich plasma was treated with varying concentrations of the compound.
- Results : A dose-dependent inhibition of aggregation was observed, suggesting potential therapeutic applications in cardiovascular diseases.
-
Neuroprotective Effects :
- Objective : To assess neuroprotective properties against β-amyloid peptide toxicity.
- Method : Neuroblastoma cell lines were exposed to β-amyloid peptides with and without the compound.
- Results : The compound significantly reduced cell death induced by β-amyloid, indicating potential use in Alzheimer's disease management .
Toxicological Profile
The safety data sheet for the compound indicates that acute toxicity data is limited, and irritant properties are not well characterized. Further research is needed to fully understand its toxicological profile and long-term effects on human health .
Research Findings Summary Table
Q & A
Basic: What synthetic strategies are commonly employed for introducing the tert-butoxycarbonyl (Boc) group onto the piperidine ring in this compound?
The Boc group is typically introduced to protect the amine functionality of the piperidine ring during synthesis. A standard method involves reacting the free amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine or DMAP) under anhydrous conditions. This reaction is often carried out in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, with yields exceeding 80% when monitored by TLC or LCMS . For sterically hindered amines, prolonged reaction times (12–24 hours) or catalytic DMAP may improve efficiency. Post-reaction, the product is purified via silica gel chromatography or recrystallization.
Basic: Which spectroscopic methods are most effective for characterizing the structure of this compound, and what key peaks should researchers expect?
Key characterization techniques include:
- NMR :
- ¹H NMR : Peaks for the Boc group’s tert-butyl protons appear as a singlet at δ 1.2–1.4 ppm. The piperidine ring protons resonate between δ 1.5–3.5 ppm, with coupling patterns dependent on conformation .
- ¹³C NMR : The carbonyl carbon of the Boc group appears at ~155 ppm, while the benzoic acid carbonyl is near 170 ppm .
- IR : Stretching vibrations for the carbonyl groups (Boc and benzoic acid) are observed at 1650–1750 cm⁻¹ .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ or [M+Na]⁺ ions, with fragmentation confirming the Boc group’s presence (loss of 100 Da corresponding to (CH₃)₃CO) .
Advanced: How can researchers address low yields during the coupling of 4-(tert-Butoxycarbonylamino)piperidine with benzoic acid derivatives?
Low yields in the amide coupling step often arise from poor activation of the carboxylic acid or steric hindrance. Optimize using:
- Coupling Reagents : HATU or EDCI/HOBt systems outperform DCC due to reduced side reactions. For example, HATU in DMF at 0°C achieves >90% conversion .
- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance reactivity. Avoid THF for bulky substrates.
- Temperature Control : Gradual warming from 0°C to room temperature minimizes racemization .
- Purification : Reverse-phase HPLC or preparative TLC resolves unreacted starting materials and byproducts .
Advanced: What are the implications of discrepancies in HPLC purity assessments versus NMR integration values, and how should they be reconciled?
Discrepancies may arise from:
- Residual Solvents or Water : These affect NMR integration but not HPLC. Dry samples thoroughly and use deuterated solvents with low water content.
- Diastereomers/Conformers : HPLC may separate isomers, while NMR averages signals. Use chiral columns or variable-temperature NMR to resolve .
- Degradation During Analysis : Boc groups are acid-labile. Ensure HPLC mobile phases (e.g., 0.1% TFA in acetonitrile) do not cause in-situ deprotection. Validate stability via LCMS pre- and post-analysis .
Basic: What are the recommended storage conditions to prevent Boc deprotection?
Store the compound at –20°C in airtight, desiccated containers under inert gas (N₂ or Ar). Avoid exposure to acids, moisture, or elevated temperatures (>40°C). Solutions in DCM or DMF should be used immediately or stored at –80°C for ≤48 hours. Shelf life in solid form exceeds 12 months under these conditions .
Advanced: How can selective deprotection of the Boc group be achieved without affecting acid-sensitive functional groups?
Use mild acidic conditions:
- TFA/DCM (1:4 v/v) : Deprotects Boc in 30 minutes at 0°C, minimizing side reactions. Quench with cold ether and neutralize with NaHCO₃ .
- HCl/Dioxane (4 M) : Suitable for substrates sensitive to strong acids. Monitor by TLC (Rf increase post-deprotection) .
For acid-sensitive groups (e.g., esters), employ catalytic hydrogenation with Pd/C or Boc-specific enzymes (e.g., lipases), though reaction times may extend to 24–48 hours .
Advanced: What computational methods aid in predicting the conformational stability of this compound’s piperidine ring?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model chair vs. boat conformations. Key parameters:
- Ring Puckering Amplitude : Chair conformers show lower energy (ΔG ≈ 2–3 kcal/mol) .
- NBO Analysis : Electron delocalization between the Boc group and piperidine nitrogen stabilizes the chair form .
Experimental validation via X-ray crystallography (if crystals are obtainable) or NOESY NMR correlates with computational data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
